6-Bromo-7-methoxyquinoline
Overview
Description
6-Bromo-7-methoxyquinoline is a compound with the molecular formula C10H8BrNO . It is used as a reagent for preparing diarylquinoline derivatives .
Synthesis Analysis
The synthesis of 6-Bromo-7-methoxyquinoline involves a reaction with sulfuric acid in water and glycerol at a temperature of 110 - 140℃ for 3 hours . The yield of the reaction varies, with reported yields of 50%, 46.2%, and 31.1% .Molecular Structure Analysis
The molecular structure of 6-Bromo-7-methoxyquinoline is represented by the InChI stringInChI=1S/C10H8BrNO/c1-13-10-6-9-7 (5-8 (10)11)3-2-4-12-9/h2-6H,1H3
. The compound has a molecular weight of 238.08 g/mol . Physical And Chemical Properties Analysis
6-Bromo-7-methoxyquinoline has a molecular weight of 238.08 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 236.97893 g/mol . The topological polar surface area is 22.1 Ų . The compound has a complexity of 176 .Scientific Research Applications
Anticancer Activity
6-Bromo-7-methoxyquinoline: has been identified as a core structure in pharmacologically active compounds with potential anticancer properties. Its derivatives are being explored for their ability to inhibit the growth of cancer cells by interfering with various cellular processes .
Antioxidant Properties
The quinoline scaffold, including derivatives like 6-Bromo-7-methoxyquinoline , is being studied for its antioxidant capabilities. These compounds can neutralize free radicals and may be used to prevent oxidative stress-related diseases .
Anti-Inflammatory Use
Due to its structural characteristics, 6-Bromo-7-methoxyquinoline is being researched for its anti-inflammatory effects. It could play a role in the development of new anti-inflammatory drugs .
Antimalarial Applications
Quinoline derivatives have a long history in antimalarial treatments6-Bromo-7-methoxyquinoline is part of ongoing research to develop more effective antimalarial agents with fewer side effects .
Anti-SARS-CoV-2 Potential
Recent studies have included 6-Bromo-7-methoxyquinoline in the search for compounds that can combat SARS-CoV-2, the virus responsible for COVID-19. Its role in inhibiting viral replication is a subject of significant interest .
Antituberculosis Activity
The fight against tuberculosis (TB) has led to the exploration of 6-Bromo-7-methoxyquinoline derivatives as potential antituberculosis agents. Their efficacy against Mycobacterium tuberculosis is being evaluated .
Antimicrobial Effects
Research into the antimicrobial properties of 6-Bromo-7-methoxyquinoline is ongoing. It may contribute to the development of new drugs to treat various bacterial infections .
Cardiovascular Research
The cardiovascular effects of quinoline derivatives are also being studied6-Bromo-7-methoxyquinoline could be used to synthesize compounds that affect cardiovascular health .
Safety and Hazards
The safety information for 6-Bromo-7-methoxyquinoline indicates that it is associated with hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
6-bromo-7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACHUBQTGCSWOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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